2-Hydroxy-1,4-Benzochinon

Übersicht

Beschreibung

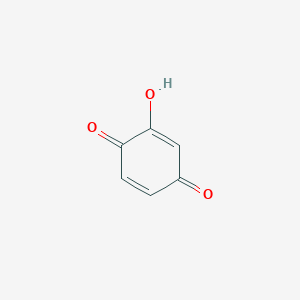

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is formally derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group. This compound is one of the simplest hydroxyquinones and is known for its unique chemical properties and reactivity .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1,4-benzoquinone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of 2-Hydroxy-1,4-benzoquinone are enzymes involved in redox reactions. Specifically, it interacts with enzymes such as 1,2,4-benzenetriol dehydrogenase and hydroxybenzoquinone reductase . These enzymes play a crucial role in the metabolism of phenols .

Mode of Action

2-Hydroxy-1,4-benzoquinone interacts with its target enzymes by serving as a substrate. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to 2-Hydroxy-1,4-benzoquinone . Conversely, the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction . The compound also interacts with the enzyme 2-hydroxy-1,4-benzoquinone-2-reductase, which converts it to 1,4-benzoquinone .

Biochemical Pathways

The compound is involved in the metabolism of phenols, such as 1,2,4-benzenetriol . It is formed by the reaction of 1,4-benzoquinone with hydrogen peroxide . The compound tends to dimerize spontaneously by peroxo bridges .

Result of Action

The result of the action of 2-Hydroxy-1,4-benzoquinone is the conversion of 1,2,4-benzenetriol to 1,4-benzoquinone via a series of redox reactions . This plays a significant role in the metabolism of phenols .

Action Environment

The action of 2-Hydroxy-1,4-benzoquinone can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the presence of hydrogen peroxide can lead to the formation of 2-Hydroxy-1,4-benzoquinone from 1,4-benzoquinone . .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-1,4-benzoquinone plays a significant role in biochemical reactions. It is a byproduct of the metabolism of phenols, such as 1,2,4-benzenetriol . The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to 2-Hydroxy-1,4-benzoquinone, and the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction .

Cellular Effects

The cellular effects of 2-Hydroxy-1,4-benzoquinone are diverse. As a quinone, it has antioxidant activity, which can improve general health conditions . It can also have toxicological effects through its presence as photoproducts from air pollutants .

Molecular Mechanism

At the molecular level, 2-Hydroxy-1,4-benzoquinone exerts its effects through various mechanisms. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . The enzyme 2-hydroxy-1,4-benzoquinone-2-reductase converts it to 1,4-benzoquinone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-1,4-benzoquinone can change over time. For instance, it tends to dimerize spontaneously by peroxo bridges .

Metabolic Pathways

2-Hydroxy-1,4-benzoquinone is involved in the metabolism of phenols . The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to 2-Hydroxy-1,4-benzoquinone, and the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1,4-benzoquinone can be synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide. The reaction typically involves the use of an acidic catalyst to facilitate the oxidation process . Another method involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst, followed by hydrolysis to yield the hydroxyquinone .

Industrial Production Methods: Industrial production of 2-Hydroxy-1,4-benzoquinone often involves the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form 1,4-benzoquinone and reduced back to hydroquinone . It also reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of an acidic catalyst.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Secondary amines or thiols under mild conditions.

Major Products:

Oxidation: 1,4-Benzoquinone.

Reduction: Hydroquinone.

Substitution: 2,5-Diamino compounds and 2,5-dithioether derivatives.

Vergleich Mit ähnlichen Verbindungen

1,4-Benzoquinone: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

2,5-Dihydroxy-1,4-benzoquinone: Contains an additional hydroxyl group, leading to different reactivity patterns.

2-Hydroxy-9,10-anthraquinone: A larger quinone with different biological activities.

Uniqueness: 2-Hydroxy-1,4-benzoquinone is unique due to its simple structure and the presence of a single hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

2-hydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLIMIJPIZGPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179468 | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-72-8 | |

| Record name | Hydroxyquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Hydroxy-1,4-benzoquinone has the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol.

A: Yes, 2-Hydroxy-1,4-benzoquinone exhibits characteristic resonance Raman (RR) spectral features. Its principal in-phase C=O symmetric stretching mode appears at 1666 cm-1 in the deprotonated state in aqueous solution. This mode undergoes a downshift of approximately 25 cm-1 upon 18O substitution of one of the carbonyl oxygens. []

A: 2-Hydroxy-1,4-benzoquinone is a product of the oxidative degradation of various aromatic compounds by microorganisms. For example, Azoarcus anaerobius, a denitrifying bacterium, degrades resorcinol (1,3-dihydroxybenzene) through a pathway where 2-Hydroxy-1,4-benzoquinone is formed as an intermediate. [] This compound is formed by the dehydrogenation of hydroxyhydroquinone (1,2,4-benzenetriol), which itself is formed by the hydroxylation of resorcinol. []

A: Yes, 2-Hydroxy-1,4-benzoquinone can be further degraded by microorganisms. For instance, Azoarcus anaerobius can degrade it to acetic and malic acids. [] Another bacterium, Rhodococcus sp. BPG-8, employs a NAD(P)H dependent reductase to convert 2-Hydroxy-1,4-benzoquinone back to 1,2,4-trihydroxybenzene. []

A: 2-Hydroxy-1,4-benzoquinone is a photoproduct of 1,4-benzoquinone in water, formed in equal amounts with hydroquinone. [] This photohydroxylation process can occur through both free-radical and non-radical pathways depending on the 1,4-benzoquinone concentration. []

A: Yes, derivatives of 2-Hydroxy-1,4-benzoquinone, specifically 5-tert-butyl-2-hydroxy-1,4-benzoquinone, have been investigated as catalysts for aerobic oxidation reactions. One notable example is its use in the conversion of benzylic primary amines to imines. []

A: 2-Hydroxy-1,4-benzoquinone serves as a valuable building block in organic synthesis. For instance, it readily undergoes regioselective [3+2] photoaddition reactions with various alkenes, providing a one-step synthesis of benzofuran-4,7-diones. [, ]

A: Yes, 2-Hydroxy-1,4-benzoquinone derivatives have shown inhibitory activity against TPD (topaquinone)-dependent oxidases. [] Additionally, research suggests that 2-hydroxy-[1,4]benzoquinone moieties could be responsible for the chromophoric properties of aged bleached pulp samples. []

A: While specific data on the ecotoxicological effects of 2-Hydroxy-1,4-benzoquinone may be limited, its presence as a degradation product of various aromatic compounds in biological systems suggests a potential role in natural detoxification pathways. []

A: The degradation of 2-Hydroxy-1,4-benzoquinone is likely facilitated by microorganisms, as observed in the case of Rhodococcus sp. BPG-8, which uses an NAD(P)H dependent reductase for its conversion to 1,2,4-trihydroxybenzene. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.